

# Technical Support Center: Lanthanum-140

## Detector Efficiency Calibration

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### Compound of Interest

Compound Name: *Lanthanum-140*

Cat. No.: *B1220453*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **Lanthanum-140** ( $^{140}\text{La}$ ) for detector efficiency calibration.

## Frequently Asked Questions (FAQs)

**Q1:** Why is **Lanthanum-140** a suitable source for efficiency calibration?

**A1:** **Lanthanum-140**, often in equilibrium with its parent Barium-140 ( $^{140}\text{Ba}$ ), is a valuable calibration source because it emits multiple gamma rays over a wide energy range.<sup>[1][2]</sup> Its most prominent gamma-ray emission is at 1596.2 keV, providing a high-energy point for calibration curves.<sup>[2][3]</sup> This wide energy range allows for a more comprehensive efficiency characterization of the detector system.

**Q2:** What are the primary gamma energies of **Lanthanum-140** used for calibration?

**A2:** While  $^{140}\text{La}$  has a complex decay scheme with numerous gamma rays, the most intense and commonly used emissions for efficiency calibration include 328.76 keV, 487.03 keV, 815.79 keV, 925.24 keV, and the high-energy 1596.2 keV peak. The precise energies and their emission probabilities are crucial for accurate calibration.<sup>[2][3]</sup>

**Q3:** How does the presence of the parent radionuclide, Barium-140, affect the calibration?

A3:  $^{140}\text{La}$  is produced from the decay of  $^{140}\text{Ba}$ .<sup>[3]</sup> For calibration purposes, it is essential to use a source where  $^{140}\text{Ba}$  and  $^{140}\text{La}$  are in secular equilibrium.<sup>[3]</sup> This ensures a stable and predictable emission rate of  $^{140}\text{La}$  gamma rays. The presence of  $^{140}\text{Ba}$  itself does not interfere with the primary  $^{140}\text{La}$  peaks used for calibration, but its decay properties determine the activity of the  $^{140}\text{La}$ .

Q4: What is "true coincidence summing" and how does it impact  $^{140}\text{La}$  calibration?

A4: True coincidence summing (TCS) occurs when a nucleus emits two or more gamma rays in cascade, and the detector simultaneously registers them as a single event.<sup>[4][5][6][7]</sup> This can lead to a decrease in the net peak area of the individual gamma rays and the appearance of sum peaks.<sup>[7]</sup> Since  $^{140}\text{La}$  has a complex decay scheme with cascading gammas, TCS effects can be significant, especially in close-counting geometries, potentially leading to an underestimation of the detector efficiency at certain energies.<sup>[4][7][8]</sup> Correction factors may be necessary to ensure accurate calibration.<sup>[5][7][8][9]</sup>

Q5: How often should I perform an efficiency calibration with  $^{140}\text{La}$ ?

A5: The frequency of calibration depends on the stability of your detector system and the requirements of your measurements. It is good practice to check the calibration periodically.<sup>[10]</sup> A recalibration is necessary if there are any significant changes to the experimental setup, such as alterations in the detector-source geometry, electronics, or after any maintenance.<sup>[10]</sup> Temperature fluctuations can also cause calibration drift, necessitating more frequent checks.<sup>[10]</sup>

## Troubleshooting Guide

Problem	Possible Causes	Solutions
Distorted or broadened peaks in the $^{140}\text{La}$ spectrum	<ul style="list-style-type: none"><li>- Improper settings in the data acquisition system (e.g., amplifier gain, shaping time).</li><li>- High counting rates leading to pulse pile-up.</li><li>- Incorrect detector bias voltage.</li><li>- Issues with electronic components (e.g., preamplifier, ADC).</li></ul>	<ul style="list-style-type: none"><li>- Optimize amplifier gain and shaping time for the energy range of interest.</li><li>- Increase the source-to-detector distance to reduce the count rate.</li><li>- Ensure the detector bias voltage is set to the manufacturer's recommended value.</li><li>- Check all cable connections and test electronic modules individually.</li></ul>
Efficiency values are consistently lower than expected	<ul style="list-style-type: none"><li>- Inaccurate source activity.</li><li>- Significant true coincidence summing effects.</li><li>- Incorrect peak area determination.</li><li>- Self-absorption within the source matrix or intervening materials.</li></ul>	<ul style="list-style-type: none"><li>- Verify the certified activity of the <math>^{140}\text{La}</math> source and account for its decay.</li><li>- Apply coincidence summing corrections, especially for close geometries.<sup>[5][7]</sup></li><li>- Review the peak integration method and ensure proper background subtraction.<sup>[11]</sup></li><li>- If using a volumetric source, ensure the calibration geometry matches the sample geometry to account for self-absorption.<sup>[12][13]</sup></li></ul>
Efficiency values are inconsistent between measurements	<ul style="list-style-type: none"><li>- Instability in the detector system's electronics.</li><li>- Temperature fluctuations affecting the detector and electronics.</li><li>- Inconsistent positioning of the calibration source.</li></ul>	<ul style="list-style-type: none"><li>- Allow the electronics to warm up and stabilize before starting measurements.<sup>[14]</sup></li><li>- Maintain a stable ambient temperature in the laboratory.<sup>[10]</sup></li><li>- Use a reproducible source holder to ensure consistent source-to-detector geometry.</li></ul>
Difficulty in fitting the high-energy 1596.2 keV peak	<ul style="list-style-type: none"><li>- Low statistics for the high-energy peak.</li><li>- Inadequate</li></ul>	<ul style="list-style-type: none"><li>- Increase the counting time to accumulate more counts in the</li></ul>

	energy range setting on the Multi-Channel Analyzer (MCA).- Poor detector resolution at high energies.	1596.2 keV peak.[15]- Ensure the MCA's energy range is set appropriately to include the 1596.2 keV peak.- Verify the detector's specified resolution and check for any degradation.
Calculated activity of an unknown sample is incorrect after calibration	- The geometry of the unknown sample differs from the calibration geometry.- The matrix (composition and density) of the sample is different from the calibration source.- Coincidence summing effects in the sample are different from the calibration source.	- Calibrate using a source with the same geometry and container as the samples to be measured.[13]- If matrices differ, apply correction factors for self-attenuation.[12]- If the sample contains cascading radionuclides, apply appropriate coincidence summing corrections.[4][8]

## Experimental Protocols

### Protocol 1: Full-Energy Peak Efficiency Calibration of an HPGe Detector using a $^{140}\text{La}$ Point Source

Objective: To determine the full-energy peak efficiency of a High-Purity Germanium (HPGe) detector as a function of energy using a certified  $^{140}\text{La}$  point source.

Materials:

- HPGe detector system (detector, preamplifier, amplifier, ADC, MCA)
- Certified  $^{140}\text{La}$  point source with known activity
- Reproducible source holder
- Lead shielding
- Gamma-ray analysis software

**Procedure:**

- System Setup and Stabilization:
  - Power on the HPGe detector and associated electronics. Allow the system to stabilize for at least one hour to minimize thermal drift.[14]
  - Ensure the detector is cooled with liquid nitrogen to its operating temperature.
- Energy Calibration:
  - Perform an energy calibration using a multi-nuclide standard source or a combination of sources covering the energy range of interest (e.g., up to 2 MeV).[8][16] This establishes the relationship between channel number and gamma-ray energy.
- Background Measurement:
  - Remove all radioactive sources from the vicinity of the detector.
  - Acquire a background spectrum for a counting time sufficient to obtain statistically significant counts in any background peaks. This time should ideally be similar to or longer than the planned source measurement time.
- Source Measurement:
  - Place the  $^{140}\text{La}$  point source at a defined and reproducible distance from the detector's endcap (e.g., 10 cm) using the source holder. A larger distance will minimize coincidence summing effects.[17]
  - Acquire a gamma-ray spectrum for a time long enough to achieve a statistical uncertainty of less than 1% for the net area of the principal gamma peaks.[12]
- Data Analysis:
  - Identify the full-energy peaks of  $^{140}\text{La}$  in the acquired spectrum.
  - For each prominent peak, determine the net peak area (N) by subtracting the background counts.[18]

- Calculate the full-energy peak efficiency ( $\varepsilon$ ) for each gamma-ray energy ( $E_y$ ) using the following equation:
  - $$\varepsilon = N / (t * A * I_y)$$
  - Where:
    - $N$  = Net peak area (counts)
    - $t$  = Live counting time (seconds)
    - $A$  = Activity of the  $^{140}\text{La}$  source at the time of measurement (Bq), corrected for decay from the certification date.
    - $I_y$  = Gamma-ray emission probability for the specific energy.
- Efficiency Curve Generation:
  - Plot the calculated efficiency values as a function of gamma-ray energy on a log-log scale.
  - Fit the data points with a suitable function (e.g., polynomial or other empirical function) to generate the efficiency curve for your specific geometry.[\[13\]](#)

## Diagrams

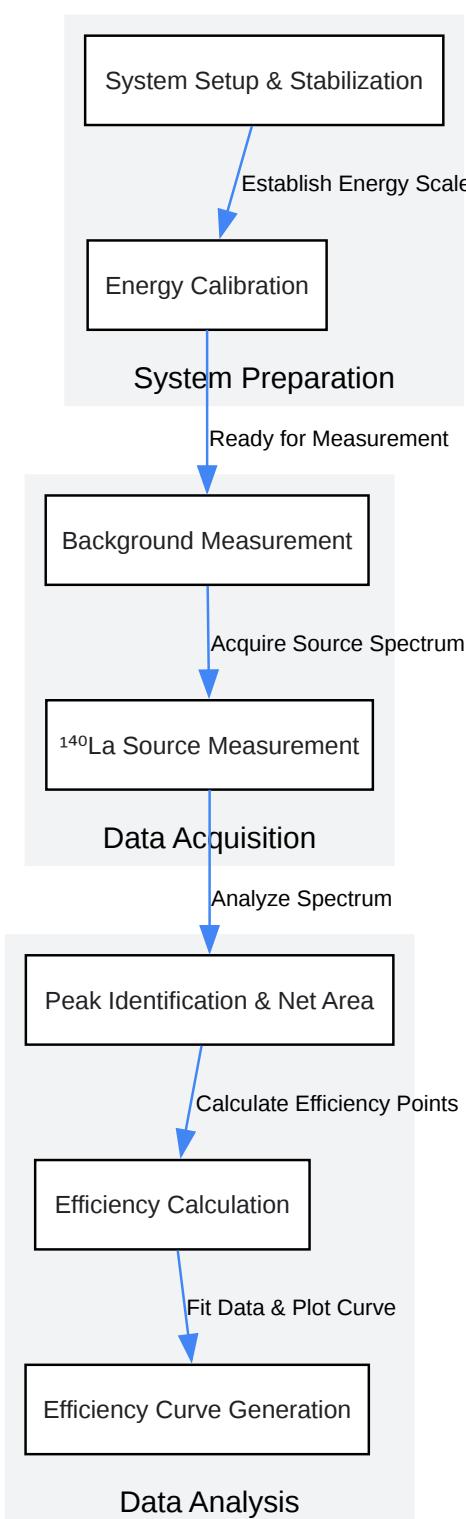


Figure 1: HPGe Detector Efficiency Calibration Workflow

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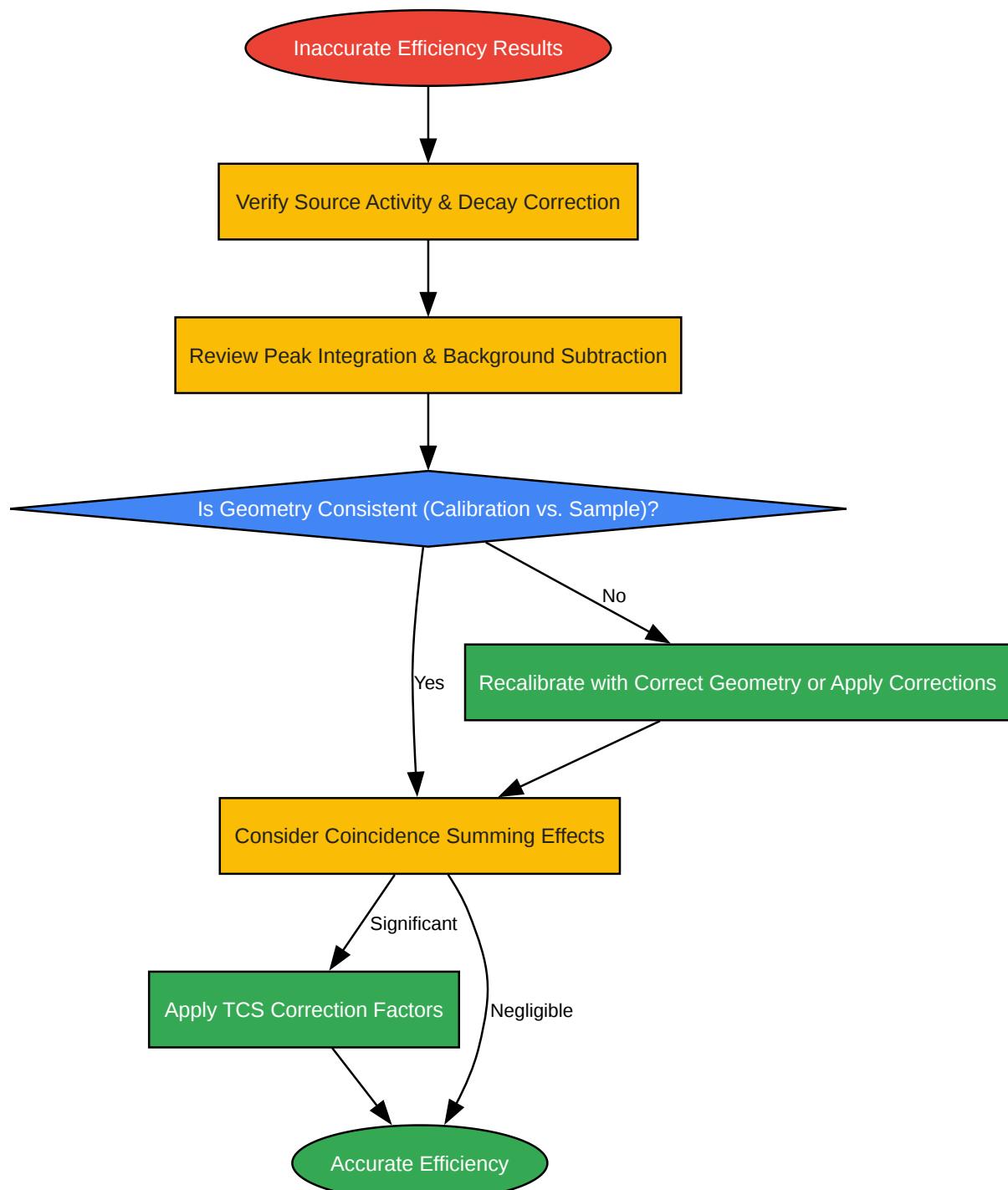


Figure 2: Troubleshooting Logic for Inaccurate Efficiency

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